molecular formula C7H6F2N2O2 B8510299 5-(1,1-difluoroethyl)pyrazine-2-carboxylic acid

5-(1,1-difluoroethyl)pyrazine-2-carboxylic acid

Cat. No.: B8510299
M. Wt: 188.13 g/mol
InChI Key: ARJBBDGMBBFJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,1-difluoroethyl)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C7H6F2N2O2 and a molecular weight of 188.13 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a 1,1-difluoroethyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-difluoroethyl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine derivatives with fluorinated reagents under controlled conditions. One common method involves the use of 1,1-difluoroethyl bromide as a fluorinating agent, which reacts with pyrazine-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-(1,1-difluoroethyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylate salts, esters, dihydropyrazine derivatives, and various substituted pyrazine compounds .

Scientific Research Applications

5-(1,1-difluoroethyl)pyrazine-2-carboxylic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-(1,1-difluoroethyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 1,1-difluoroethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 1,1-difluoroethyl group in 5-(1,1-difluoroethyl)pyrazine-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and enhanced metabolic stability. These characteristics make it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C7H6F2N2O2

Molecular Weight

188.13 g/mol

IUPAC Name

5-(1,1-difluoroethyl)pyrazine-2-carboxylic acid

InChI

InChI=1S/C7H6F2N2O2/c1-7(8,9)5-3-10-4(2-11-5)6(12)13/h2-3H,1H3,(H,12,13)

InChI Key

ARJBBDGMBBFJLC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(N=C1)C(=O)O)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 5-(1,1-difluoroethyl)pyrazine-2-carboxylate (0.65 g, approx. purity 85%) was dissolved in dioxan (2 mL) and water (2 mL) was added, followed by lithium hydroxide monohydrate (54 mg, portionwise). After stirring at RT for 90 mins, the mixture was concentrated to 2 mL and Et2O (20 mL) added. The mixture was then extracted with NaOH (1 N, aq., 20 mL), and the aqueous portions acidified with 6N HCl to pH 2. The aqueous portion was then extracted with EtOAc, dried over MgSO4 and evaporated to afford the title compound as a white solid (119 mg). 1H NMR (400 MHz, CDCl3) δ ppm 2.11 (t, J=18.8 Hz, 3 H), 9.01 (d, J=1.3 Hz, 1 H), 9.47 (d, J=1.3 Hz, 1 H)
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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